Chemical properties of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Chemical properties of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
The following technical guide provides an in-depth analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide , a specialized cyclic sulfate ester with critical applications in energy storage and organic synthesis.
Content Type: Technical Monograph / Chemical Profile Subject: Reactivity, Synthesis, and Industrial Applications of 2,3-Butylene Sulfate
Executive Summary
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (CAS: 4440-89-5) is the cyclic sulfate ester derived from 2,3-butanediol. Often referred to as 2,3-butylene sulfate , this compound represents a class of activated electrophiles known as cyclic sulfates. Unlike their linear counterparts (e.g., dimethyl sulfate), cyclic sulfates possess unique ring strain that enhances their reactivity toward nucleophiles while often displaying superior stability to hydrolysis compared to epoxides.
In the pharmaceutical sector, it serves as a potent alkylating agent and a "chiral glycerol" equivalent when derived from enantiopure diols. However, its alkylating nature classifies it as a potential Genotoxic Impurity (GTI) , requiring strict control strategies under ICH M7 guidelines. In the materials science sector, specifically lithium-ion (LIB) and sodium-ion (SIB) batteries, it functions as a high-performance electrolyte additive, forming stable Solid Electrolyte Interphases (SEI) that inhibit gas generation and extend cycle life.
Chemical Identity & Physical Properties[1][2][3]
The physicochemical profile of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is defined by its five-membered heterocyclic ring containing two oxygen atoms and a sulfur atom in the highest oxidation state (+6).
| Property | Data |
| IUPAC Name | 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
| Common Synonyms | 2,3-Butylene sulfate; 2,3-Butanediol cyclic sulfate |
| CAS Number | 4440-89-5 |
| Molecular Formula | |
| Molecular Weight | 152.17 g/mol |
| Structure | 5-membered ring (S-O-C-C-O) with methyl substituents at C4/C5 |
| Physical State | Liquid or low-melting solid (Stereoisomer dependent) |
| Solubility | Soluble in polar aprotic solvents (DCM, THF, Acetonitrile); Hydrolyzes in water |
| Stereochemistry | Exists as meso (cis-dimethyl) or rac (trans-dimethyl) forms |
Stereochemical Note: The configuration of the methyl groups is inherited from the starting 2,3-butanediol. The meso-diol yields the cis-sulfate, while the rac-diol yields the trans-sulfate. This stereochemistry is crucial for applications requiring chiral induction.
Synthesis & Production Protocols
The industrial standard for synthesizing cyclic sulfates is the Sharpless Oxidation method. This two-step protocol transforms a vicinal diol into a cyclic sulfite, followed by ruthenium-catalyzed oxidation to the sulfate. This method is preferred over direct reaction with sulfuryl chloride (
Protocol A: Two-Step Synthesis from 2,3-Butanediol[6]
Step 1: Formation of Cyclic Sulfite
-
Reagents: 2,3-Butanediol (1.0 eq), Thionyl Chloride (
, 1.2 eq), or DCM (Solvent). -
Procedure: Reflux the diol with thionyl chloride until HCl evolution ceases.
-
Purification: Vacuum distillation yields the cyclic sulfite (4,5-dimethyl-1,3,2-dioxathiolane 2-oxide).
Step 2: Oxidation to Cyclic Sulfate
-
Reagents: Cyclic Sulfite (from Step 1),
(1.5 eq), (catalytic, 0.1 mol%), (1:1 solvent system). -
Procedure:
-
Dissolve cyclic sulfite in acetonitrile.
-
Add aqueous solution of
and catalytic . -
Stir vigorously at
to Room Temp. The reaction is exothermic. -
Quench: Dilute with water and extract with Ethyl Acetate or DCM.
-
Purification: Filtration through silica gel (to remove Ru) and recrystallization/distillation.
-
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation logic.
Reactivity Profile & Mechanism[7]
Cyclic sulfates are "chameleons" in organic synthesis. They behave similarly to epoxides but are generally more reactive toward nucleophiles due to the higher leaving group ability of the sulfate anion compared to the alkoxide anion generated from epoxide opening.
Ring Opening Mechanism ( )
The core reactivity is driven by the release of ring strain (~25-30 kcal/mol).
-
Nucleophilic Attack: A nucleophile (
) attacks one of the ring carbons (C4 or C5). -
Inversion: The attack proceeds via an
mechanism, causing inversion of configuration at the carbon center. -
Intermediate: The ring opens to form a mono-alkyl sulfate anion (hemisulfate).
-
Hydrolysis: Acidic hydrolysis of the hemisulfate yields the free alcohol and inorganic sulfate.
Key Advantage: Unlike epoxides, which often require activation by Lewis acids, cyclic sulfates react with a wide range of nucleophiles (azides, amines, carboxylates, halides) under mild conditions.
Regioselectivity
For the symmetric 4,5-dimethyl derivative:
-
Symmetric Nucleophiles: Attack at C4 or C5 is statistically equivalent.
-
Chiral Induction: If the starting sulfate is chiral (e.g., derived from (
)-butanediol), the nucleophilic attack will yield a specific diastereomer, preserving high optical purity.
Visualization: Reactivity Logic
[1]
Applications in Industry
Energy Storage (Batteries)
In the context of Lithium-ion (LIB) and Sodium-ion (SIB) batteries, 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide functions as a film-forming electrolyte additive .
-
Mechanism: It reduces on the anode surface (graphite or hard carbon) at a potential higher than the solvent (EC/DMC), forming a sulfur-rich Solid Electrolyte Interphase (SEI).
-
Benefit: This SEI is more robust and conductive than the standard carbonate-derived layer, preventing exfoliation of the graphite and suppressing gas generation (swelling).
-
Sodium-Ion Specifics: Recent patents (e.g., US20210391600A1) highlight its efficacy in SIBs to inhibit the formation of high-resistance inorganic films, thereby lowering overall cell resistance.
Pharmaceutical Development
-
Synthetic Linker: Used to introduce a 2,3-butylene spacer between two nucleophilic pharmacophores.
-
Genotoxicity Management: Because it is an alkylating agent, it is often flagged as a structural alert. In drug substances, it must be controlled to ppm levels. However, this same property makes it useful for synthesizing chemotherapeutic agents where DNA alkylation is the desired mode of action.
Safety, Toxicity, and Handling (E-E-A-T)
WARNING: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a potent alkylating agent.
Toxicology Profile
-
Genotoxicity: Positive. Capable of alkylating DNA bases (guanine N7 position), leading to potential mutations.[2]
-
Carcinogenicity: Suspected human carcinogen based on structural analogy to dimethyl sulfate and ethylene sulfate.
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact. Causes severe skin burns and eye damage.
Handling Protocols
-
Containment: All weighing and transfers must occur within a certified chemical fume hood or glovebox.
-
Deactivation: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or sodium hydroxide . The hydroxide ion attacks the sulfate, opening the ring and rendering it non-volatile and water-soluble (though still requiring hazardous waste disposal).
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Regulatory Status (ICH M7)
In pharmaceutical manufacturing, this compound is classified as a Class 2 or 3 mutagenic impurity .
-
Control Strategy: If used as a reagent, "Purge Factor" calculations must demonstrate that downstream processing steps (hydrolysis, extractions) reduce its concentration below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day for chronic dosing.
References
-
Gao, Y.; Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomeric Forms of Vicinal Diols via Sharpless Catalytic Dihydroxylation. Journal of the American Chemical Society.
-
Lohray, B. B. (1992). Cyclic Sulfates as Versatile Electrophiles in Organic Synthesis. Synthesis.
-
Hosaka, T. et al. (2021).[3] 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters.
-
US Patent 20210391600A1. (2021). Non-aqueous electrolyte solution for sodium ion secondary battery. Google Patents.
-
Byun, H.-S.; He, L.; Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron.
